lithium;diphenyl(phenylmethyl)phosphane
Description
Significance of Organophosphorus Compounds in Contemporary Chemical Research
Organophosphorus compounds, a diverse class of molecules containing a carbon-phosphorus bond, hold a position of considerable importance in modern chemical research and industry. antiscale.irtaylorandfrancis.com Their unique chemical properties make them indispensable as catalysts and reagents in organic synthesis, where they contribute to enhancing the efficiency of chemical reactions. antiscale.ir The field of organophosphorus chemistry is crucial in drug research, drawing inspiration from naturally occurring phosphorus compounds like Adenosine Triphosphate (ATP), which is central to energy processes in living cells. jelsciences.comresearchgate.net
The versatility of organophosphorus compounds is demonstrated by their wide-ranging applications. In medicinal chemistry, they form the basis for various drugs, including antibacterial, anticancer, and antiviral agents. jelsciences.com For example, phosphonate-containing compounds are used in the treatment of HIV/AIDS and Hepatitis B. jelsciences.comresearchgate.net Beyond pharmaceuticals, these compounds are utilized in agriculture as pesticides and in the chemical industry as feedstocks, stabilizers for plastics, and preservatives. antiscale.irtaylorandfrancis.comwisdomlib.org The formation of the phosphorus-carbon (P-C) bond is a key area of research, as it is a gateway to novel compounds with significant biological and physical properties. taylorandfrancis.com
Overview of Alkali Metal Phosphides as Key Intermediates in Synthesis
Alkali metal phosphides are highly reactive organometallic compounds that serve as pivotal intermediates in the synthesis of a wide array of organophosphorus compounds. These phosphides are essentially phosphorus-centered anions paired with an alkali metal cation, such as lithium, sodium, or potassium. They are potent nucleophiles and strong bases, making them valuable reagents for forming new phosphorus-carbon bonds.
The synthesis of alkali metal phosphides can be achieved through several methods. A common approach involves the reduction of organophosphorus compounds like chlorodiphenylphosphine (B86185) or triphenylphosphine (B44618) with alkali metals. wikipedia.org Another prevalent method is the deprotonation of a primary or secondary phosphine (B1218219) using a strong base, such as an organolithium reagent like n-butyllithium (nBuLi). wikipedia.orgmdpi.com For instance, diphenylphosphine (B32561) can be readily deprotonated to form lithium diphenylphosphide. wikipedia.org
Once formed, these phosphide (B1233454) intermediates react with various electrophiles. A typical reaction involves their alkylation with haloalkanes to produce tertiary phosphines, which are an important class of ligands for transition metal catalysts. wikipedia.orgresearchgate.net They are also used to generate transition metal phosphido complexes when reacted with metal halides. wikipedia.org Although often represented as simple salts, alkali phosphides are known to form aggregates in solution and polymeric structures in the solid state. wikipedia.org
Contextualizing Lithium Diphenyl(benzyl)phosphide within Advanced Organometallic Chemistry
Lithium diphenyl(benzyl)phosphide, the specific subject of this article, is a member of the alkali metal phosphide family and represents a specialized reagent in advanced organometallic chemistry. Its structure consists of a lithium cation and a diphenyl(benzyl)phosphide anion. This compound is synthesized from its neutral precursor, benzyldiphenylphosphine (B1330785).
The formation of lithium diphenyl(benzyl)phosphide is conceptually analogous to the synthesis of other lithium phosphides: it involves the deprotonation of benzyldiphenylphosphine. The precursor, benzyldiphenylphosphine, is itself synthesized via the nucleophilic substitution of a benzyl (B1604629) halide, such as benzyl chloride, with lithium diphenylphosphide. researchgate.net The subsequent treatment of benzyldiphenylphosphine with a strong base like n-butyllithium would abstract the acidic proton (if one were present on a group attached to the phosphorus), or more commonly, cleave a P-C bond under certain conditions to generate a lithium phosphide. However, the direct deprotonation of the benzyl group's alpha-protons is a known reaction pathway for the related benzyldiphenylphosphine oxide, which can be deprotonated by phenyllithium (B1222949) to form a stabilized carbanion. acs.orgmdpi.com
The reactivity of lithium diphenyl(benzyl)phosphide is characteristic of a potent nucleophile. It can be used to introduce the diphenyl(benzyl)phosphino group into other molecules, creating more complex tertiary phosphines. These resulting phosphines are valuable as ligands in homogeneous catalysis, influencing the reactivity and selectivity of metal catalysts in reactions such as cross-coupling and hydrogenation. The benzyl group adds specific steric and electronic properties to the phosphine ligand, which can be fine-tuned for particular catalytic applications.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
59807-67-9 |
|---|---|
Molecular Formula |
C19H16LiP |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
lithium;diphenyl(phenylmethyl)phosphane |
InChI |
InChI=1S/C19H16P.Li/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-10,12-15H,16H2;/q-1;+1 |
InChI Key |
CCWRHAUDZYBZIH-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)P(CC2=CC=CC=[C-]2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for Lithium Diphenyl Benzyl Phosphide and Analogues
Generation of Organolithium Phosphides via Deprotonation Routes
A common and straightforward method for the synthesis of lithium phosphides is the deprotonation of a corresponding secondary phosphine (B1218219) using a strong organolithium base. wikipedia.org This approach involves the removal of a proton from the phosphorus atom, yielding the desired lithium phosphide (B1233454).
Deprotonation of Secondary Phosphines with Organolithium Bases
The deprotonation of diphenyl(benzyl)phosphine with an organolithium base, such as n-butyllithium (n-BuLi), is a widely employed synthetic route. researchgate.netchemicalbook.com The reaction is typically carried out in an inert solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures to control reactivity and minimize side reactions. nih.gov The acidic proton on the phosphorus atom of the secondary phosphine is readily abstracted by the strong base, resulting in the formation of lithium diphenyl(benzyl)phosphide and a non-nucleophilic byproduct, in this case, butane.
The general reaction can be represented as follows: (C₆H₅)₂P(CH₂C₆H₅) + n-BuLi → Li[P(C₆H₅)₂(CH₂C₆H₅)] + C₄H₁₀
This method is favored for its high efficiency and the commercial availability of the necessary organolithium reagents. researchgate.net
Table 1: Deprotonation of Diphenyl(benzyl)phosphine
| Reactant | Reagent | Solvent | Product | Byproduct |
|---|---|---|---|---|
| Diphenyl(benzyl)phosphine | n-Butyllithium | Tetrahydrofuran (THF) | Lithium diphenyl(benzyl)phosphide | Butane |
Role of Solvent Systems and Additives in Phosphide Formation and Stability
The choice of solvent is critical in the synthesis and subsequent stability of lithium phosphides. Ethereal solvents, such as tetrahydrofuran (THF) and diethyl ether, are commonly used due to their ability to solvate the lithium cation, which can influence the reactivity and aggregation state of the organolithium base. nih.govacs.orggoogle.com The polarity of the solvent can impact the rate of deprotonation and the stability of the resulting phosphide. nih.gov For instance, studies on the deprotonation of alkyl benzyl (B1604629) ethers with n-butyllithium have shown that the solvent composition affects the aggregation of the organolithium reagent, which in turn influences its reactivity. chemicalbook.com
Additives can also play a significant role in the formation and stability of lithium phosphides. Chelating agents, such as tetramethylethylenediamine (TMEDA) and crown ethers (e.g., 12-crown-4), can be added to the reaction mixture. nih.govacs.org These additives coordinate to the lithium cation, breaking down the aggregates of the organolithium base and increasing its reactivity. chemicalbook.com This can lead to faster and more complete deprotonation. Furthermore, the resulting lithium phosphide-crown ether complex can exhibit enhanced solubility and stability in certain solvents. nih.govacs.org
Table 2: Influence of Solvents and Additives
| Factor | Example | Role |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | Solvates lithium cation, influences reagent aggregation and reactivity. nih.govacs.org |
| Additive | 12-crown-4 | Sequesters lithium cation, enhances solubility and stability of the phosphide. nih.govacs.org |
Synthesis through P-C Bond Cleavage in Tertiary Phosphines
An alternative and powerful method for generating lithium phosphides involves the reductive cleavage of a P-C bond in a tertiary phosphine using an alkali metal, typically lithium. wikipedia.orgacs.org
Reductive Cleavage Strategies
The reductive cleavage of triphenylphosphine (B44618) with two equivalents of lithium metal is a well-established method for the synthesis of lithium diphenylphosphide. wikipedia.orgacs.org This reaction proceeds through the formation of a radical anion intermediate. This principle can be extended to produce lithium diphenyl(benzyl)phosphide by starting with a suitable tertiary phosphine, such as tribenzylphosphine (B1585120) or a mixed phenyl-benzyl phosphine. The cleavage of a phenyl or benzyl group results in the formation of the desired lithium phosphide and a corresponding organolithium byproduct.
The general reaction for the cleavage of triphenylphosphine is as follows: (C₆H₅)₃P + 2 Li → Li[P(C₆H₅)₂] + Li(C₆H₅)
Control of Stereochemistry in Cleavage Reactions
The stereochemical outcome of P-C bond cleavage reactions can be a significant consideration, particularly when dealing with chiral phosphines. Research into the stereochemistry of P-C bond formation and cleavage has shown that these reactions can proceed with a retention of configuration at the phosphorus center under certain conditions. rsc.org The mechanism of cleavage by alkali metals is thought to involve single electron transfer steps, which can influence the stereochemical integrity of the phosphorus center. rsc.org Palladium-catalyzed C-P bond cleavage has been shown to proceed with a high degree of stereoselectivity, suggesting that the choice of metal and reaction conditions can be used to control the stereochemical outcome. nih.gov However, for reductive cleavage with lithium metal, the reaction often proceeds through intermediates that may lead to racemization, and thus, controlling the stereochemistry can be challenging.
Alternative Synthetic Approaches to Lithium Phosphides
Beyond deprotonation and reductive cleavage, other methods exist for the synthesis of lithium phosphides. One such method involves the reaction of a halophosphine, such as chlorodiphenylphosphine (B86185), with lithium metal. wikipedia.org This reaction results in the formation of lithium diphenylphosphide and lithium chloride.
The reaction is as follows: (C₆H₅)₂PCl + 2 Li → Li[P(C₆H₅)₂] + LiCl
This approach offers a direct route to the lithium phosphide from a readily available precursor. Additionally, various other phosphorus-containing compounds can serve as precursors for the synthesis of metal phosphides, including the use of triacylphosphines as phosphorus sources for the synthesis of transition metal phosphide nanoparticles. chemrxiv.org While not directly producing lithium phosphides, these methods highlight the diverse range of synthetic strategies available for accessing phosphorus-based reagents.
Reactions of Halophosphines with Organometallic Reagents
A principal and widely utilized method for the formation of phosphorus-carbon bonds involves the reaction of a halophosphine with a potent organometallic nucleophile, such as an organolithium or Grignard reagent. In the context of synthesizing phosphide anions, this typically involves the reaction of a chlorophosphine with an alkali metal.
(C₆H₅)₂PCl + 2 Li → (C₆H₅)₂PLi + LiCl
This reaction is typically carried out in an aprotic polar solvent, such as tetrahydrofuran (THF), to facilitate the dissolution of the organophosphide product. google.com The choice of solvent can be critical to the stability of the resulting lithium diphenylphosphide solution. For instance, while THF is commonly used, more stable solutions have been reported using solvents like diethoxymethane (B1583516) (DEM) or 2-methyltetrahydrofuran (B130290) (2MeTHF). google.com To enhance the reaction rate, particularly at the initial stages, an initiator like 1,2-dibromoethane (B42909) may be employed. google.com The reaction temperature is also a key parameter, with temperatures in the range of 30°C to 40°C often providing a good balance between reaction rate and product stability. google.com
While the direct reaction of chlorodiphenylphosphine with benzyllithium (B8763671) to form lithium diphenyl(benzyl)phosphide is mechanistically plausible, a more common and practical approach to obtain the neutral tertiary phosphine, benzyldiphenylphosphine (B1330785), involves the reaction of lithium diphenylphosphide with a benzyl halide. researchgate.net
Table 1: Representative Reaction Conditions for the Synthesis of Lithium Diphenylphosphide from Chlorodiphenylphosphine
| Parameter | Condition | Reference |
|---|---|---|
| Starting Material | Chlorodiphenylphosphine | wikipedia.org |
| Reagent | Lithium metal | wikipedia.orggoogle.com |
| Solvent | Tetrahydrofuran (THF), Diethoxymethane (DEM) | google.com |
| Temperature | 30°C - 80°C (preferred 30°C - 40°C) | google.com |
| Initiator (optional) | 1,2-dibromoethane | google.com |
Solution-Based Chemical Lithiation Methods
An alternative and highly effective strategy for the synthesis of lithium phosphides is the deprotonation of a suitable phosphine precursor using a strong organolithium base. This acid-base reaction is particularly useful for preparing phosphides where the corresponding phosphine is readily available.
The generation of lithium diphenyl(benzyl)phosphide can be envisaged through the deprotonation of benzyldiphenylphosphine. The benzylic protons in benzyldiphenylphosphine are rendered acidic by the adjacent electron-withdrawing diphenylphosphino group, allowing for their removal by a sufficiently strong base, such as n-butyllithium (n-BuLi). This reaction is typically performed in an inert solvent like hexane (B92381) at low temperatures to control the reactivity. nih.gov The reaction can be depicted as follows:
(C₆H₅)₂PCH₂(C₆H₅) + n-BuLi → (C₆H₅)₂PCH(Li)(C₆H₅) + C₄H₁₀
A well-documented analogous reaction is the deprotonation of diphenylphosphine (B32561) to yield lithium diphenylphosphide. wikipedia.orgresearchgate.net In this case, the proton on the phosphorus atom is abstracted by the strong base. For instance, treating diphenylphosphine with n-butyllithium in a suitable solvent readily affords lithium diphenylphosphide and butane. researchgate.net
(C₆H₅)₂PH + n-BuLi → (C₆H₅)₂PLi + C₄H₁₀
The resulting lithium diphenylphosphide can then be reacted with an electrophile, such as benzyl chloride, to furnish benzyldiphenylphosphine. researchgate.net This two-step, one-pot procedure is a common method for the synthesis of tertiary phosphines.
The choice of the organolithium reagent and the reaction conditions, including solvent and temperature, are crucial for achieving high yields and minimizing side reactions. The use of a coordinating agent, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), can enhance the basicity of the organolithium reagent and stabilize the resulting lithiated species. nih.gov For example, the synthesis of a lithiated benzylphosphine complex has been successfully achieved by reacting the parent phosphine with n-BuLi in the presence of TMEDA in hexane at temperatures ranging from -78°C to 0°C. nih.gov
Table 2: General Conditions for Solution-Based Lithiation of Phosphine Precursors
| Precursor | Lithiating Agent | Solvent | Additive | Product | Reference |
|---|---|---|---|---|---|
| Benzyldiphenylphosphine | n-Butyllithium | Hexane | TMEDA | Lithium diphenyl(benzyl)phosphide | nih.gov |
Reactivity and Mechanistic Pathways of Lithium Diphenyl Benzyl Phosphide
Nucleophilic Reactivity in Carbon-Heteroatom Bond Formation
As a strong nucleophile, lithium diphenyl(benzyl)phosphide readily participates in reactions with a variety of electrophilic centers, leading to the formation of new carbon-phosphorus bonds. This reactivity is central to its application in synthetic organic and organometallic chemistry.
Organolithium reagents are well-known for their ability to add to the electrophilic carbon of carbonyl groups in aldehydes, ketones, and esters. While specific studies detailing the reaction of lithium diphenyl(benzyl)phosphide with various carbonyl compounds are not extensively documented in the reviewed literature, its reactivity can be inferred from the general behavior of similar organophosphide reagents.
The reaction with aldehydes and ketones is expected to proceed via a nucleophilic addition to the carbonyl carbon, forming a lithium alkoxide intermediate. Subsequent aqueous workup would yield the corresponding α-hydroxyphosphine.
General Reaction Scheme with Aldehydes and Ketones
| Reactant | Intermediate | Product |
|---|---|---|
| RCHO (Aldehyde) | RCH(O⁻Li⁺)P(Ph)₂(CH₂Ph) | RCH(OH)P(Ph)₂(CH₂Ph) |
| RCOR' (Ketone) | RR'C(O⁻Li⁺)P(Ph)₂(CH₂Ph) | RR'C(OH)P(Ph)₂(CH₂Ph) |
In the case of esters (RCOOR'), the reaction is anticipated to initially form a ketone through nucleophilic acyl substitution. The liberated ketone can then react with a second equivalent of the phosphide (B1233454) reagent to yield a tertiary alcohol after hydrolysis.
Lithium diphenyl(benzyl)phosphide undergoes facile reactions with a range of organic halides, providing a direct route to the synthesis of tertiary phosphines. The reaction proceeds via a nucleophilic substitution mechanism, where the phosphide anion displaces the halide.
Studies on the closely related lithium diphenylphosphide have shown efficient reactions with aryl halides. researchgate.netacs.org Similarly, lithium diphenyl(benzyl)phosphide is expected to react with various alkyl and aryl halides. The reaction with benzyl (B1604629) bromide, for instance, would yield 1,2-bis(diphenylphosphino)ethane.
Table 1: Representative Reactions with Organic Halides
| Electrophile | Product | Reaction Type |
| Benzyl Bromide | Benzyldiphenyl(phenylmethyl)phosphine | Nucleophilic Substitution |
| Iodobenzene | (Diphenyl(phenylmethyl)phosphino)benzene | Nucleophilic Aromatic Substitution |
| 1,2-dichloroethylene | 1,2-bis(diphenylphosphino)ethylene rsc.org | Nucleophilic Substitution |
The reactivity is influenced by the nature of the halide and the steric and electronic properties of the electrophile.
Due to their significant ring strain, epoxides are susceptible to ring-opening by strong nucleophiles. Lithium diphenyl(benzyl)phosphide, being a potent nucleophile, is expected to react with epoxides in an Sₙ2 fashion. This reaction would lead to the formation of β-hydroxyphosphines.
The regioselectivity of the attack is governed by steric factors, with the nucleophile preferentially attacking the less substituted carbon of the epoxide ring. For example, the reaction with propylene oxide would be expected to yield 1-(diphenyl(phenylmethyl)phosphino)propan-2-ol as the major product.
General Reaction with an Asymmetrically Substituted Epoxide
| Epoxide | Expected Major Product |
|---|---|
| Propylene Oxide | 1-(Diphenyl(phenylmethyl)phosphino)propan-2-ol |
| Styrene Oxide | 2-(Diphenyl(phenylmethyl)phosphino)-1-phenylethanol |
Brønsted Basicity and Proton Transfer Reactions
Lithium diphenyl(benzyl)phosphide is a strong base and will readily react with protic solvents such as water to undergo protonation, yielding diphenyl(phenylmethyl)phosphine. wikipedia.org This high basicity necessitates the use of anhydrous conditions for its synthesis and subsequent reactions.
The conjugate acid, diphenyl(phenylmethyl)phosphine, has an estimated pKa that is significantly higher than that of water, indicating that the equilibrium of the proton transfer reaction lies far to the side of the protonated phosphine (B1218219).
The synthesis of lithium diphenyl(benzyl)phosphide itself is a proton transfer reaction, where a stronger base, such as n-butyllithium, is used to deprotonate the parent phosphine.
Ligand Exchange and Transmetallation Processes
Lithium diphenyl(benzyl)phosphide can engage in ligand exchange and transmetallation reactions with various metal complexes, a property that is widely exploited in the synthesis of new organometallic compounds and coordination complexes.
In the presence of metal halides, lithium diphenyl(benzyl)phosphide can undergo transmetallation to generate other metal phosphide species. wikipedia.org This process involves the transfer of the diphenyl(benzyl)phosphido group from lithium to another metal center, with the concomitant formation of a lithium halide salt.
This reactivity is a versatile method for the synthesis of transition metal phosphido complexes, which are important in catalysis and materials science. For instance, the reaction with copper(I) chloride would yield copper(I) diphenyl(benzyl)phosphide.
Table 2: Examples of Transmetallation Reactions
| Metal Halide | Resulting Metal Phosphide |
| Copper(I) Chloride (CuCl) | Copper(I) Diphenyl(benzyl)phosphide |
| Zinc(II) Chloride (ZnCl₂) | Zinc(II) bis(diphenyl(benzyl)phosphide) |
| Palladium(II) Chloride (PdCl₂) | Palladium(II) bis(diphenyl(benzyl)phosphide) |
These transmetallation reactions are driven by the formation of a more stable metal-phosphorus bond and the precipitation of the lithium halide salt. The resulting metal phosphides can exhibit unique reactivity and coordination chemistry compared to the parent lithium phosphide.
Redox Chemistry of Lithium Phosphides
The redox chemistry of lithium phosphides, including organophosphides like lithium diphenyl(benzyl)phosphide, is a critical aspect of their reactivity, influencing their role in synthesis and materials science. While specific electrochemical data for lithium diphenyl(benzyl)phosphide is not extensively documented in readily available literature, the general principles of redox behavior in related organophosphorus compounds provide a framework for understanding its potential reactivity.
Lithium phosphides are fundamentally strong reducing agents due to the presence of the phosphide anion, which can readily donate an electron. The redox potential of a specific lithium phosphide is influenced by the nature of the organic substituents on the phosphorus atom. In the case of lithium diphenyl(benzyl)phosphide, the presence of two phenyl groups and a benzyl group affects the electron density at the phosphorus center and, consequently, its redox properties.
The oxidation of lithium diphenyl(benzyl)phosphide would involve the removal of an electron from the phosphide anion, leading to the formation of a phosphinoyl radical. This radical species can then undergo various subsequent reactions, such as dimerization to form a P-P bond or reaction with other species in the medium. The stability of this radical intermediate is influenced by the steric and electronic effects of the phenyl and benzyl substituents.
Conversely, the reduction of species by lithium phosphides is a common application in chemical synthesis. For instance, lithium diphenylphosphide is known to be a potent reducing agent. While direct electrochemical studies on the reduction potential of lithium diphenyl(benzyl)phosphide are not prevalent, its reactivity suggests a strong reducing capability. This is exemplified by its use in the synthesis of other organophosphorus compounds through nucleophilic substitution reactions, which can be viewed from a redox perspective as the transfer of the phosphide group.
The electrochemical behavior of organophosphorus compounds, in a broader sense, has been investigated, often in the context of their synthesis or for the development of electrochemical sensors. Voltammetric techniques, such as cyclic voltammetry, are powerful tools for studying the oxidation and reduction processes of these compounds. acs.orgacs.org Such studies on analogous compounds can provide insights into the expected redox windows and electron transfer kinetics of lithium diphenyl(benzyl)phosphide.
In the absence of specific experimental data for lithium diphenyl(benzyl)phosphide, a summary of its expected redox-related reactions is presented below, based on the general reactivity of lithium phosphides.
| Reaction Type | Reactant | Expected Product(s) | General Description |
|---|---|---|---|
| Oxidation | Oxidizing Agent (e.g., O₂, halogens) | Diphenyl(benzyl)phosphine oxide or related P(V) species | The phosphide anion is oxidized, typically leading to the formation of a P=O or P-X bond. |
| Reduction of Electrophiles | Alkyl or Aryl Halides | Tertiary Phosphines | Acts as a nucleophile in a reaction that can be considered a formal reduction of the electrophile. |
| Reaction with Protic Solvents | Water, Alcohols | Diphenyl(benzyl)phosphine | Protonation of the phosphide anion, a Lewis acid-base reaction with redox implications for the overall system. |
It is important to note that the actual redox potentials and reaction pathways would be highly dependent on the specific reaction conditions, including the solvent, temperature, and the nature of the other reagents present. Further experimental investigation using techniques like cyclic voltammetry would be necessary to fully elucidate the specific redox chemistry of lithium diphenyl(benzyl)phosphide.
Coordination Chemistry and Ligand Precursor Design
Synthesis of Transition Metal Complexes Incorporating Phosphide (B1233454) Ligands
Lithium diphenylphosphide is a key reagent for the introduction of the diphenylphosphido group (-PPh₂) into the coordination sphere of a transition metal. This can be accomplished through salt metathesis reactions with metal halides, leading to the formation of transition metal phosphido complexes researchgate.netwikipedia.org. The diphenylphosphido ligand can adopt different coordination modes, most commonly as a terminal or a bridging ligand, which significantly influences the structure and reactivity of the resulting metal complex manchester.ac.uk.
The direct reaction of lithium diphenylphosphide with transition metal halides is a common method for the synthesis of phosphido complexes researchgate.netmanchester.ac.uk. This salt metathesis reaction typically involves the displacement of a halide ligand by the diphenylphosphide anion. The nature of the resulting complex is dependent on several factors, including the stoichiometry of the reactants, the nature of the metal, and the reaction conditions.
For instance, the reaction of lithium diphenylphosphide with cyclopalladated complexes can lead to a variety of products. Depending on the source of the lithium phosphide, the solvent, and the reagent ratio, mononuclear derivatives or bridged dimeric complexes can be formed researchgate.net. In some cases, the reaction with a cyclopalladated dimer, such as {Pd(η²-L¹)(μ-Cl)}₂, can yield a monophosphido-bridged analogue, {Pd(η²-L¹)}₂(μ-Cl)(μ-PPh₂) rsc.org.
The versatility of this approach is highlighted by its application in the synthesis of a range of phosphido complexes with different transition metals. The general reaction can be represented as:
n LiPPh₂ + MCln → M(PPh₂)n + n LiCl
This method provides a straightforward entry into the rich field of transition metal phosphido chemistry, allowing for the systematic study of their properties and reactivity.
Transition metal phosphido complexes are broadly categorized into three structural classes: those with a terminal phosphido ligand where the phosphorus atom is pyramidal, those with a terminal phosphido ligand where the phosphorus is planar, and those where the phosphido ligand bridges two metal centers manchester.ac.uk. The characterization of these complexes relies on a combination of spectroscopic and crystallographic techniques.
Terminal Phosphido Complexes: In these complexes, the -PPh₂ group is bound to a single metal center. The geometry at the phosphorus atom can be either pyramidal or planar, which has implications for the electronic properties of the complex.
Bridging Phosphido Complexes: The diphenylphosphido ligand frequently acts as a bridging ligand between two metal centers manchester.ac.uk. In these complexes, which have the general formula [M(μ-PR₂)Ln]₂, the phosphorus atom is typically tetrahedral. A well-known example is [Fe(μ-PPh₂)(CO)₃]₂ manchester.ac.uk. The characterization of such complexes often involves multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P) and single-crystal X-ray diffraction to elucidate the connectivity and geometry of the metallic core. For example, in the reaction of a cyclopalladated dimer with lithium diphenylphosphide, the formation of a μ-chloro-μ-diphenylphosphido complex can be confirmed by these techniques researchgate.net.
Table 1: Examples of Transition Metal Complexes Synthesized from Lithium Diphenylphosphide
| Precursor Complex | Product Complex | Coordination Mode of -PPh₂ | Reference |
| {Pd(η²-L¹)(μ-Cl)}₂ | {Pd(η²-L¹)}₂(μ-Cl)(μ-PPh₂) | Bridging | rsc.org |
| Metal Halide (MCln) | M(PPh₂)n | Terminal/Bridging | researchgate.netwikipedia.org |
| Cyclopalladated Dimer | Mononuclear Derivative | Terminal | researchgate.net |
Development of Chiral Phosphine (B1218219) Ligands from Lithium Phosphide Precursors
Chiral phosphine ligands are of paramount importance in asymmetric catalysis, where they can induce high levels of enantioselectivity in a wide range of chemical transformations researchgate.netnih.govtcichemicals.com. Lithium diphenylphosphide is a valuable precursor for the synthesis of such ligands, as the diphenylphosphino group can be introduced into a chiral scaffold through nucleophilic substitution reactions.
The synthesis of chiral phosphine ligands often involves the reaction of lithium diphenylphosphide, or its alkali metal congeners like potassium diphenylphosphide (KPPh₂), with a chiral electrophile. This strategy allows for the transfer of chirality from a readily available starting material to the final phosphine ligand.
One effective method is the ring-opening of chiral cyclic sulfamidates with potassium diphenylphosphide, which provides a robust and scalable route to chiral 1-amino-2-(diphenylphosphino)ethanes nih.gov. These N,P-ligands have proven effective in asymmetric synthesis, for example, in the addition of n-butyllithium to benzaldehyde nih.gov.
Another powerful strategy involves the stereospecific and regioselective reaction of lithium diphenylphosphide with chiral epoxides. For instance, the reaction with epichlorohydrin proceeds with selective attack at the terminal position of the epoxide, yielding glycidyldiphenylphosphine without racemization of the chiral center cardiff.ac.uk. This intermediate serves as a versatile synthon for the construction of a variety of chiral heterodonor ligands through subsequent ring-opening reactions with different nucleophiles cardiff.ac.ukcore.ac.uk.
Bidentate and multidentate phosphine ligands are often superior to their monodentate counterparts in terms of coordinating ability and the stability of the resulting metal complexes. Lithium diphenylphosphide is extensively used in the assembly of these more complex ligand frameworks.
The synthesis of bidentate phosphine ligands can be achieved by reacting lithium diphenylphosphide with a substrate containing two electrophilic centers. For example, the reaction with 1,2-dichloroethylenes can produce 1,2-bis(diphenylphosphino)ethylenes rsc.org. By carefully controlling the reaction conditions, it is also possible to synthesize mixed-donor bidentate ligands. For instance, cis- and trans-(2-chlorovinyl)diphenylarsine react stereospecifically with lithium diphenylphosphide to yield the corresponding cis- and trans-1-diphenylarsino-2-diphenylphosphinoethylene rsc.org.
The construction of more elaborate multidentate phosphine ligand frameworks often involves a stepwise approach, where the diphenylphosphino group is introduced at a specific stage of the synthesis. The inherent reactivity of lithium diphenylphosphide with a wide range of electrophiles makes it an indispensable tool in the design and synthesis of these sophisticated ligands.
Electronic and Steric Modulation of Phosphine Ligands
The catalytic performance of a transition metal complex is profoundly influenced by the electronic and steric properties of its ancillary ligands manchester.ac.uk. Phosphine ligands are particularly versatile in this regard, as their properties can be finely tuned by varying the substituents on the phosphorus atom. Lithium diphenylphosphide provides a convenient entry point for this modulation, as the diphenylphosphino moiety can be further functionalized.
The reaction of lithium diphenylphosphide with a variety of haloalkanes or haloarenes (RX) allows for the synthesis of a wide range of tertiary phosphines with the general formula R-PPh₂ wikipedia.org. By systematically changing the nature of the R group, it is possible to modulate both the electronic and steric properties of the resulting phosphine ligand.
Electronic Effects: The electron-donating or electron-withdrawing nature of the R group influences the electron density on the phosphorus atom, which in turn affects the σ-donating and π-accepting properties of the phosphine ligand. These electronic effects can be quantified using various experimental and computational methods, such as measuring the CO stretching frequencies in metal carbonyl complexes or using the computationally derived minimum electrostatic potential (Vmin) ucla.edu.
Steric Effects: The size and shape of the R group determine the steric bulk of the phosphine ligand. This steric hindrance plays a crucial role in controlling the coordination number and geometry of the metal center, as well as influencing the rate and selectivity of catalytic reactions. The most common parameter used to quantify the steric bulk of a phosphine ligand is the Tolman cone angle ucla.edu. More recently, other descriptors such as percent buried volume have also been employed ucla.edu. It is important to note that electronic and steric effects are often interrelated manchester.ac.uk.
Table 2: Parameters for Quantifying Electronic and Steric Properties of Phosphine Ligands
| Property | Parameter | Description |
| Electronic | Tolman Electronic Parameter (TEP) | Based on the A₁ C-O stretching frequency of LNi(CO)₃ complexes. |
| Electronic | Minimum Electrostatic Potential (Vmin) | A computational parameter that correlates with the TEP. |
| Steric | Tolman Cone Angle (θ) | A measure of the solid angle occupied by the ligand at the metal center. |
| Steric | Percent Buried Volume (%Vbur) | The percentage of the volume of a sphere around the metal that is occupied by the ligand. |
By judiciously selecting the electrophile to react with lithium diphenylphosphide, chemists can design and synthesize phosphine ligands with a specific combination of electronic and steric properties, thereby optimizing the performance of a catalyst for a particular application.
Impact of Substituent Variation on Ligand Properties
The properties of a phosphine ligand are critically dependent on the nature of the substituents attached to the phosphorus atom. manchester.ac.ukumb.edu Altering these substituents allows for the fine-tuning of the ligand's electronic and steric profile, which in turn dictates the behavior of its metal complexes in applications such as homogeneous catalysis. umb.edu
In the case of benzyldiphenylphosphine (B1330785), the replacement of a phenyl group in the common ligand triphenylphosphine (B44618) (PPh₃) with a benzyl (B1604629) group (CH₂C₆H₅) introduces significant changes.
Electronic Effects: The benzyl group is generally considered to be more electron-donating than a phenyl group. This is attributed to the insulating sp³-hybridized methylene (B1212753) (-CH₂-) linker between the phosphorus atom and the phenyl ring. This linker mitigates the electron-withdrawing inductive effect of the phenyl ring that is observed when it is directly bonded to the phosphorus atom. Consequently, the phosphorus center in benzyldiphenylphosphine is more electron-rich compared to that in triphenylphosphine. This increased electron density on the phosphorus atom enhances its σ-donor capability towards a metal center. wikipedia.org A more electron-donating phosphine ligand can increase the electron density on the coordinated metal, which can influence the catalytic activity and stability of the complex. wikipedia.org
The following table provides a qualitative comparison of benzyldiphenylphosphine with other common phosphine ligands to illustrate the impact of substituent variation.
| Ligand | Substituents | Key Electronic Feature | Key Steric Feature |
| Benzyldiphenylphosphine | Two Phenyl, one Benzyl | More electron-donating than PPh₃ | Moderately bulky, with a flexible benzyl group |
| Triphenylphosphine | Three Phenyl | Less electron-donating due to aryl groups | Moderately bulky, conical shape |
| Trimethylphosphine | Three Methyl | Strongly electron-donating (alkyl groups) | Relatively small and less sterically demanding |
| Tri(tert-butyl)phosphine | Three tert-Butyl | Very strongly electron-donating | Very bulky, creating a sterically hindered metal center |
This table provides a qualitative comparison of the electronic and steric features of selected phosphine ligands.
Quantitative Assessment of Electron-Donating and Steric Properties
To move beyond qualitative descriptions, the electronic and steric properties of phosphine ligands are often quantified using various parameters. The most common of these are the Tolman electronic parameter (TEP) and the ligand cone angle (θ). rsc.org
Tolman Electronic Parameter (TEP): The TEP is an experimentally derived value that quantifies the electron-donating or -withdrawing ability of a phosphine ligand. wikipedia.orgchemrxiv.org It is determined by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) in a nickel complex, [LNi(CO)₃], using infrared spectroscopy. wikipedia.org A lower ν(CO) value indicates a more electron-donating ligand, as the increased electron density on the nickel is back-donated into the π* orbitals of the carbonyl ligands, weakening the C-O bond. wikipedia.org
Ligand Cone Angle (θ): The Tolman cone angle is a measure of the steric bulk of a phosphine ligand. wikipedia.org It is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the ligand. wikipedia.orgub.edu A larger cone angle signifies a bulkier ligand, which can have a profound impact on the coordination environment of the metal. wikipedia.org For benzyldiphenylphosphine, a computed cone angle has been reported.
The table below summarizes the quantitative steric and electronic parameters for benzyldiphenylphosphine in comparison to other relevant phosphine ligands.
| Ligand | Tolman Electronic Parameter (TEP) ν(CO) in cm⁻¹ | Ligand Cone Angle (θ) in degrees |
| Benzyldiphenylphosphine (PPh₂Bn) | Not available (expected to be < 2068.9) | 138 |
| Triphenylphosphine (PPh₃) | 2068.9 | 145 |
| Trimethylphosphine (PMe₃) | 2064.1 | 118 |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | 2056.1 | 182 |
This interactive table presents the Tolman electronic parameter and ligand cone angle for benzyldiphenylphosphine and related ligands. Note that the TEP for benzyldiphenylphosphine is an estimated range based on substituent effects.
These quantitative measures are invaluable tools in ligand design, allowing for a more rational approach to the development of metal complexes with desired properties for catalytic and other applications. umb.edu The specific combination of moderate steric bulk and enhanced electron-donating ability of the benzyldiphenylphosphine ligand makes it a useful component in the design of various coordination complexes.
Applications in Homogeneous Catalysis and Organometallic Transformations
Role in Carbon-Phosphorus Bond Forming Reactions
The formation of carbon-phosphorus (C–P) bonds is a fundamental process in organophosphorus chemistry, providing access to a vast library of compounds essential for catalysis, materials science, and medicinal chemistry. nih.gov Traditionally, C–P bonds were forged by reacting organometallic reagents like Grignard or organolithium compounds with electrophilic phosphorus sources. nih.gov In this context, lithium diphenylphosphide ((C₆H₅)₂PLi) is a key nucleophilic reagent.
One of the most direct methods for C–P bond formation involves the displacement of a halogen atom from a phosphorus compound by an organometallic reagent, or conversely, the displacement of a halogen from a carbon compound by a metal phosphide (B1233454). nih.gov Lithium diphenylphosphide reacts readily with halocarbons to produce tertiary phosphines, a reaction that underpins the synthesis of many important ligands. wikipedia.org This reaction is a classic example of nucleophilic substitution where the diphenylphosphide anion attacks an electrophilic carbon center.
The reaction can be generalized as: (C₆H₅)₂PLi + R-X → (C₆H₅)₂PR + LiX (where R is an organic substituent and X is a halide)
This methodology is particularly valuable for synthesizing triarylphosphines from diarylphosphine oxides, which can be challenging partners in transition metal-catalyzed C–H phosphorylation reactions. researchgate.net Experimental studies on the reactions of cyclopalladated complexes with lithium diphenylphosphide have demonstrated the formation of new C–P bonds, leading to compounds like ortho-(diphenylphosphino)-N,N-dimethylbenzylamine. researchgate.net The outcome of such reactions can be highly dependent on the reaction conditions, including the solvent and the molar ratio of the reagents. researchgate.net
Participation in Transition Metal-Catalyzed Cross-Coupling Processes
Transition metal-catalyzed cross-coupling reactions are among the most powerful tools in modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. bris.ac.ukrsc.org The efficacy of these reactions often hinges on the nature of the ligands coordinated to the metal center, with phosphine (B1218219) ligands playing a central role. cfmot.de Lithium diphenylphosphide is a critical precursor for the synthesis of these essential phosphine ligands. researchgate.net
Phosphine ligands derived from lithium diphenylphosphide are integral to a wide range of palladium-catalyzed cross-coupling reactions, including:
Suzuki-Miyaura Coupling sigmaaldrich.comnih.gov
Buchwald-Hartwig Amination cfmot.deresearchgate.net
Heck Reaction sigmaaldrich.com
Stille Coupling sigmaaldrich.com
Sonogashira Coupling sigmaaldrich.com
Negishi Coupling sigmaaldrich.com
Hiyama Coupling sigmaaldrich.com
In these processes, the phosphine ligand stabilizes the metal catalyst, modulates its reactivity, and facilitates key steps in the catalytic cycle such as oxidative addition and reductive elimination. The development of specialized phosphine ligands, often synthesized using lithium diphenylphosphide, has been a breakthrough in the field, enabling the coupling of previously challenging substrates like aryl chlorides. nih.govpolyu.edu.hk
Furthermore, organolithium reagents themselves, while historically difficult to use directly in cross-coupling due to their high reactivity, have been successfully employed under specific conditions. rug.nl Recent advancements have shown that a variety of alkyl-, aryl-, and heteroaryl-lithium reagents can undergo selective cross-coupling with aryl and alkenyl bromides in the presence of a palladium-phosphine catalyst. rug.nl
Catalysis Mediated by Derived Phosphine Ligands
Phosphines are a dominant class of ligands in homogeneous catalysis, prized for their ability to tune the properties of metal catalysts through modifications to their electronic and steric profiles. cfmot.degessnergroup.com Ligands synthesized from lithium diphenylphosphide are employed in a diverse array of catalytic reactions.
Asymmetric catalysis, particularly asymmetric hydrogenation, is a vital technique for the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. This field heavily relies on chiral phosphine ligands to induce enantioselectivity. nih.gov The development of C₂-symmetric diphosphine ligands has been a cornerstone of this progress. nih.gov
Nickel-catalyzed asymmetric hydrogenation of challenging substrates like tetrasubstituted fluorinated enamides has been achieved with high yields and excellent enantioselectivities, demonstrating the power of phosphine ligand-metal systems. researchgate.net Similarly, rhodium-based catalysts bearing chiral phosphine-phosphite ligands have shown potential in the asymmetric hydrogenation of dehydroamino esters. nih.gov These specialized ligands are often constructed through multi-step syntheses where a nucleophilic phosphide source, such as lithium diphenylphosphide, is used to introduce the phosphorus moiety.
| Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| α- and β-ketoesters | Ru-Chiral Biphenyl Diphosphine | High | nih.gov |
| Acetylated dehydroamino ester | Rh-Phosphine-Phosphite Ligand (L3) | 50% | nih.gov |
| Tetrasubstituted fluorinated enamides | Nickel-Chiral Phosphine | up to >99% | researchgate.net |
Transition metal-catalyzed decarbonylation provides a unique synthetic route for skeletal editing of molecules by removing a carbonyl group. researchgate.net While Wilkinson's catalyst, RhCl(PPh₃)₃, is a classic example, nickel-catalyzed decarbonylation has gained attention due to the metal's abundance. researchgate.net The mechanism and efficiency of these reactions are significantly influenced by the phosphine ligands present.
The formation of carbon-nitrogen (C-N) bonds via cross-coupling, most notably the Buchwald-Hartwig amination, is a cornerstone of modern organic synthesis, essential for preparing pharmaceuticals, agrochemicals, and materials. cfmot.deresearchgate.net This reaction class relies heavily on palladium catalysts supported by phosphine ligands. researchgate.net
The performance of these catalysts is dictated by the structure of the phosphine ligand, including its steric bulk and electron-donating ability. researchgate.net The synthesis of these crucial ligands frequently employs nucleophilic phosphorus reagents like lithium or potassium diphenylphosphide, which react with halogenated precursors to build the final ligand framework. researchgate.net The ability to systematically modify ligand structure allows for the optimization of catalysts for specific C-N coupling applications.
Olefin metathesis has become a widely used reaction for the formation of carbon-carbon double bonds, thanks to the development of well-defined ruthenium catalysts like the Grubbs' catalysts. nih.gov The evolution of these catalysts has involved the strategic replacement of ligands to improve stability, activity, and substrate scope.
While N-heterocyclic carbenes (NHCs) have famously replaced one phosphine ligand in second-generation Grubbs' catalysts, phosphines continue to play a crucial role in the catalyst structure and performance. nih.gov The synthesis of ruthenium catalysts bearing chelating phosphine ligands has been explored to create latent catalysts for ring-closing metathesis (RCM) at elevated temperatures. bgu.ac.il The development of such specialized ligands often involves the use of lithium diphenylphosphide to introduce the phosphino (B1201336) group into a larger, multifunctional molecular architecture.
| Reaction Type | Key Metal | Role of Derived Phosphine Ligand | Reference |
|---|---|---|---|
| Asymmetric Hydrogenation | Rhodium, Ruthenium, Nickel | Induces enantioselectivity through chiral frameworks. | nih.govresearchgate.netnih.gov |
| Decarbonylation | Nickel, Rhodium | Modulates the electronic properties of the catalyst to lower reaction barriers. | researchgate.net |
| C-N Coupling | Palladium | Stabilizes the catalyst and controls reactivity and substrate scope. | cfmot.deresearchgate.net |
| Olefin Metathesis | Ruthenium | Serves as a key component in catalyst design, influencing stability and activity. | nih.govbgu.ac.il |
Mechanistic Elucidation of Catalytic Cycles Involving Phosphide Intermediates
The study of catalytic cycles involving phosphide intermediates, such as those derived from lithium diphenylphosphide, is crucial for understanding and optimizing a wide range of homogeneous catalytic and organometallic transformations. While direct mechanistic studies on lithium;diphenyl(phenylmethyl)phosphane are not extensively documented in scientific literature, the closely related and widely used reagent, lithium diphenylphosphide (LiPPh₂), provides significant insight into the behavior of such species in catalytic processes. The reaction pathways and intermediates observed with LiPPh₂ serve as a valuable model for understanding the broader class of lithium phosphide reagents.
Mechanistic investigations reveal that the reactions of lithium diphenylphosphide with transition metal complexes, particularly those of palladium, are highly dependent on factors such as the solvent, reaction temperature, and the stoichiometry of the reactants. acs.org This variability can lead to the formation of different products, underscoring the complexity of the catalytic systems. For instance, the reaction of LiPPh₂ with cyclopalladated dimers can yield mononuclear derivatives, monophosphido-bridged dimers, or aminophosphines, depending on the specific conditions employed. acs.orgresearchgate.net
Oxidative Addition and Reductive Elimination Pathways
Oxidative addition and reductive elimination are fundamental steps in many catalytic cycles where phosphide intermediates play a role. These two processes involve changes in the oxidation state and coordination number of the central metal atom. taylorandfrancis.com
Oxidative Addition: This step involves the addition of a substrate to the metal center, leading to an increase in the metal's oxidation state, typically by +2. In the context of phosphide chemistry, a low-valent metal complex, for example, a Ni(0) species, can react with an aryl halide through oxidative addition. organic-chemistry.org This is often the initial step that brings the substrates into the coordination sphere of the metal catalyst. The efficiency of oxidative addition can be significantly influenced by the nature of the ligands attached to the metal. For instance, monoligated palladium complexes have been shown to be orders of magnitude more reactive towards aryl halides than their bisligated counterparts. uvic.ca
Reductive Elimination: This is the reverse of oxidative addition, where two ligands from the metal coordination sphere are eliminated to form a new chemical bond, and the metal's oxidation state is reduced by +2. u-tokyo.ac.jp This is often the final, product-forming step in a catalytic cycle. The formation of carbon-phosphorus bonds can occur via reductive elimination from a metal complex bearing both an organic group and a phosphide ligand. The steric and electronic properties of the ancillary ligands, such as phosphines, can have a profound effect on the rate of reductive elimination. u-tokyo.ac.jpacs.org For example, more electron-donating phosphines can slow down the rate of reductive elimination. u-tokyo.ac.jp
An illustrative example of these pathways is the nickel-catalyzed reductive coupling of aryl halides with diphenylphosphine (B32561) oxide, which is proposed to proceed through a cycle involving the oxidative addition of the aryl halide to a Ni(0) species, followed by coordination of the phosphine oxide and subsequent reductive elimination to form the triarylphosphine oxide product. organic-chemistry.org
The table below summarizes the influence of ancillary ligands on the rate of reductive elimination.
Identification of Catalytically Active Species
A significant challenge in elucidating catalytic mechanisms is the identification of the true catalytically active species, which are often transient and present in low concentrations. In catalytic systems involving lithium diphenylphosphide, the active catalyst may be formed in situ through the reaction of the phosphide reagent with a metal precursor.
For example, in palladium-catalyzed cross-coupling reactions, it is widely accepted that a coordinatively unsaturated "L-Pd(0)" species (where L is a ligand) is the active catalyst that enters the catalytic cycle via oxidative addition. acs.org The generation of this active species from more stable precatalysts is a critical step. Reactions of lithium diphenylphosphide with cyclopalladated palladium(II) dimers have been shown to produce various complexes, including monophosphido-bridged dimers of the type {Pd(η²-L)}₂(μ-Cl)(μ-PPh₂). acs.org These bridged complexes themselves can be precursors to the catalytically active species or be in equilibrium with them.
The nature of the solvent and the source of the lithium diphenylphosphide can influence the identity of the products formed, suggesting that the aggregation state of the phosphide reagent and the presence of impurities can affect the formation of the active catalyst. acs.orgresearchgate.net
The table below presents examples of proposed or identified active species in catalytic reactions involving phosphide ligands.
Advanced Characterization and Computational Studies
Spectroscopic Analysis of Lithium Phosphides and Derivatives
Spectroscopic methods are fundamental tools for elucidating the structure and bonding in lithium phosphide (B1233454) compounds. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, offer invaluable insights into the local chemical environment of the phosphorus atom and the nature of the bonds within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for characterizing phosphorus-containing compounds. oxinst.com The phosphorus-31 (³¹P) nucleus has a natural abundance of 100% and a nuclear spin of ½, making it one of the most straightforward nuclei to study by NMR. oxinst.com ³¹P NMR spectroscopy provides direct information about the electronic environment of the phosphorus atom, making it highly sensitive to changes in coordination, oxidation state, and bonding. oxinst.comescholarship.org
In the study of lithium complexes derived from benzylphosphines, including models of lithium;diphenyl(phenylmethyl)phosphane, ³¹P NMR is used extensively for characterization in solution. researchgate.net For a series of lithiated benzylphosphine complexes, ³¹P{¹H} NMR spectra provide distinct chemical shifts that confirm the formation of the desired products. researchgate.net For instance, the formation of lithium complexes with phenylphosphinic and phenylphosphonic acids results in significant changes in their respective NMR spectra, indicating complexation. researchgate.net
The chemical shift (δ) in ³¹P NMR can vary over a wide range, allowing for clear differentiation between various phosphorus species. For example, the ³¹P NMR spectrum of LiP shows two signals around -6.5 ppm and +5.5 ppm, consistent with its crystallographic structure, while Li₃P displays a single signal at approximately -278 ppm. researchgate.net This sensitivity is crucial for identifying specific phosphide structures in solution and solid states. escholarship.org
| Compound/Complex | Solvent | ³¹P NMR Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| [Ph₂P(o-C₆H₄-CH₂Li·TMEDA)] | Not Specified | -21.5 | researchgate.net |
| [PhP(o-C₆H₄-CH₃)(o-C₆H₄-CH₂Li·TMEDA)] | Not Specified | -39.7 | researchgate.net |
| LiP | Solid-State (MAS) | -6.5, +5.5 | researchgate.net |
| Li₃P | Solid-State (MAS) | -278 | escholarship.orgresearchgate.net |
For lithium phosphide complexes, IR spectroscopy is a key characterization technique. researchgate.net The analysis of IR spectra for lithium complexes of phenylphosphinic and phenylphosphonic acids, for example, reveals shifts in vibrational frequencies upon complexation with lithium, supporting the formation of chelating structures. researchgate.net These spectra are often complex, but correlations between absorption band frequencies and the presence of specific organic groups can be established, aiding in the identification of molecular structures. osti.govresearchgate.net
Structural Characterization of Related Phosphide Complexes via X-ray Diffraction
Single-crystal X-ray diffraction provides definitive, high-resolution structural data for crystalline solids, revealing precise bond lengths, bond angles, and three-dimensional arrangements of atoms. This technique has been instrumental in understanding the solid-state structures of lithium complexes derived from benzylphosphines, which serve as excellent models for this compound. researchgate.netnih.gov
X-ray diffraction studies on complexes such as [Ph₂P(o-C₆H₄-CH₂Li·TMEDA)] (1-Li) and [PhP(o-C₆H₄-CH₃)(o-C₆H₄-CH₂Li·TMEDA)] (2-Li) show that they exist as monomers in the solid state. researchgate.netnih.gov The lithium atom in these structures is typically coordinated by a chelating tetramethylethylenediamine (TMEDA) ligand and the benzylphosphine ligand. nih.gov A key structural feature is the "seesaw" geometry around the lithium atom. researchgate.netnih.gov
Crucially, these studies reveal an intramolecular interaction between the lithium center and the phosphorus atom (Li-P bond). nih.gov The benzyl (B1604629) group of the ligand exhibits an asymmetric η²-coordination to the lithium atom, where the benzylic carbon and the ipso-carbon of the aromatic ring are both bonded to the metal center. researchgate.netnih.gov
| Parameter | Value | Reference |
|---|---|---|
| Li-P Bond Length | 2.671(4) Å | nih.gov |
| Li-C(benzylic) Bond Length | 2.228(4) Å | nih.gov |
| Li-C(ipso) Bond Length | 2.418(4) Å | nih.gov |
| Molecular Geometry at Li | Seesaw | researchgate.netnih.gov |
Computational Chemistry and Theoretical Modeling
Computational methods, especially those based on quantum chemistry, have become indispensable for complementing experimental data and providing deeper insights into the electronic structure, bonding, and reactivity of complex molecules. acs.org
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. mdpi.commdpi.com It has been successfully applied to lithium phosphide systems to understand bonding interactions that are suggested by experimental data. researchgate.netnih.gov
For lithium benzylphosphine complexes, theoretical calculations at the DFT level (M06/6111+G(2d,p)) confirm the existence of a direct P-Li bond. researchgate.netnih.gov This interaction is explained by the partial delocalization of the phosphorus atom's lone pair (described as sp¹.²⁶) into an available sp² hybridized orbital on the lithium atom. nih.gov Further bonding contribution arises from the delocalization of a σ P-C orbital into the same sp² orbital on lithium. researchgate.netnih.gov
DFT calculations also explain the short contact distances observed between the lithium atom and the aromatic ipso-carbon in the crystal structures. This is attributed to the hyperconjugation of the σ C-Li (benzylic) orbital into a π* antibonding orbital of the extended aromatic system, which is related to the observed Li-ipso C interaction. nih.gov Such computational studies provide a molecular-level understanding of how ion interactions influence the electronic properties of these organometallic systems. researchgate.net
Computational chemistry is a powerful tool for exploring reaction mechanisms, identifying intermediates, and characterizing the transition states that connect them. acs.orgacs.org For reactions involving organophosphorus compounds, such as phosphoryl transfer or hydrolysis, computational modeling can elucidate the step-by-step pathway of the chemical transformation. acs.orgfrontiersin.org
In the context of lithium phosphides, these methods can be used to model their reactivity as nucleophiles or bases. By calculating the energies of reactants, products, and potential transition states, researchers can map out the potential energy surface of a reaction. This allows for the determination of activation barriers and the prediction of the most favorable reaction pathway. For example, computational studies can distinguish between concerted (Sₙ2-type) and stepwise (Sₙ1-type) mechanisms in substitution reactions at the phosphorus center. acs.org While specific mechanistic studies on this compound are not detailed in the provided sources, the application of these theoretical tools is a standard approach for probing the reactivity of related organometallic and organophosphorus compounds. acs.orgfrontiersin.org
Understanding Bonding Interactions in this compound
The primary bonding features to consider are d-p π-interactions and lone pair repulsion.
d-p π-Interactions:
In organophosphorus compounds, the potential for π-bonding between the phosphorus 3d orbitals and the p-orbitals of adjacent carbon atoms, particularly in aromatic systems like the phenyl groups, is a topic of considerable interest. This type of interaction, often referred to as d-p π back-bonding, can influence the electronic properties and geometry of the molecule.
The introduction of the phenylmethyl (benzyl) group adds another layer of complexity. The methylene (B1212753) (-CH2-) spacer between the phosphorus and the phenyl ring isolates the phenyl π-system from direct conjugation with the phosphorus atom. However, inductive effects and through-space interactions could still play a role in modulating the electronic environment at the phosphorus center.
Lone Pair Repulsion:
The phosphorus atom in this compound possesses a lone pair of electrons. According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, this lone pair occupies a significant amount of space and exerts a repulsive force on the adjacent bonding pairs of electrons. This repulsion is generally stronger than the repulsion between two bonding pairs.
The steric and electronic effects of the substituents on the phosphorus atom—two phenyl groups and one phenylmethyl group—will influence the geometry around the phosphorus center. The bulky nature of these groups, coupled with the repulsion from the lone pair, will dictate the C-P-C bond angles. It is expected that these angles will be less than the ideal tetrahedral angle of 109.5°, consistent with a pyramidal geometry at the phosphorus atom.
The presence and orientation of the lone pair are critical for the nucleophilic and basic properties of the phosphide. The interaction of this lone pair with the lithium cation is a key feature of the compound's structure. This interaction is primarily electrostatic in nature, forming an ion pair. In the solid state or in non-polar solvents, such ion pairs often aggregate to form more complex structures, where the lithium cations can bridge between multiple phosphide anions.
Computational Insights and Characterization Data:
To provide a quantitative understanding of these bonding interactions, detailed computational studies employing methods such as Density Functional Theory (DFT) would be necessary. Such studies could provide insights into the molecular orbital interactions, charge distribution, and the precise nature of the P-C and P-Li bonds.
Similarly, advanced characterization techniques would be invaluable. X-ray crystallography could determine the precise solid-state structure, including bond lengths and angles, which would offer direct evidence for or against significant d-p π-interactions. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is highly sensitive to the electronic environment of the phosphorus nucleus and could provide information about the nature of the bonding and the influence of the substituents.
Without specific experimental or computational data for this compound, the following table summarizes the expected qualitative effects of the discussed bonding interactions.
| Bonding Interaction | Expected Influence on this compound |
| d-p π-Interactions | Potential for electron delocalization from phosphorus to the phenyl rings, leading to partial double bond character in P-C(phenyl) bonds. This could result in shorter P-C bond lengths compared to a pure single bond. |
| Lone Pair Repulsion | The lone pair on the phosphorus atom will lead to a pyramidal geometry around the phosphorus center. The repulsion between the lone pair and the bonding pairs will cause the C-P-C bond angles to be compressed to values less than 109.5°. The lone pair is also the primary site for coordination with the lithium cation. |
Further research, including detailed quantum chemical calculations and experimental characterization, is required to fully elucidate the nuanced bonding interactions within this compound.
Future Research Directions and Emerging Frontiers
Development of More Sustainable Synthetic Methodologies
The traditional synthesis of lithium phosphides, including analogs like lithium diphenylphosphide, often involves the reduction of organophosphorus halides or the cleavage of triphenylphosphine (B44618) with alkali metals. wikipedia.org A common laboratory-scale synthesis for lithium;diphenyl(phenylmethyl)phosphane would likely involve the deprotonation of its conjugate acid, diphenyl(phenylmethyl)phosphine, using a strong organolithium base such as n-butyllithium. While effective, these methods present challenges related to hazardous reagents, stoichiometric waste, and the use of volatile organic solvents.
Future research must pivot towards greener and more sustainable synthetic protocols. rsc.orgresearchgate.net This involves a multi-pronged approach focused on improving atom economy, reducing waste, and minimizing energy consumption. Key areas for development include:
Catalytic Deprotonation: Investigating catalytic methods for the deprotonation of diphenyl(phenylmethyl)phosphine, potentially using a substoichiometric amount of a strong base that is regenerated in situ. This would significantly reduce the amount of organometallic waste.
Benign Solvents: Moving away from traditional ethereal solvents like tetrahydrofuran (B95107) (THF) towards greener alternatives such as cyclopentyl methyl ether (CPME) or bio-derived solvents. Solvent-free reaction conditions, utilizing techniques like ball-milling, also represent a significant area for exploration. rsc.org
Alternative Energy Sources: The use of microwave (MW) or ultrasound (US) irradiation could accelerate reaction times and improve energy efficiency compared to conventional heating methods. rsc.org
Flow Chemistry: Implementing continuous flow processes for the synthesis could offer enhanced safety, better control over reaction parameters, and easier scalability, while minimizing the risks associated with handling pyrophoric reagents.
| Aspect of Synthesis | Traditional Methodology | Future Sustainable Approach | Potential Benefits |
|---|---|---|---|
| Reagents | Stoichiometric n-butyllithium | Catalytic base regeneration systems | Reduced metallic waste, lower cost |
| Solvents | Anhydrous THF or diethyl ether | Bio-derived solvents (e.g., CPME, 2-MeTHF), solvent-free conditions | Reduced environmental impact, improved safety |
| Energy Input | Conventional heating/cooling | Microwave (MW), Ultrasound (US) | Faster reaction times, lower energy consumption |
| Process | Batch processing | Continuous flow synthesis | Enhanced safety, scalability, and process control |
Exploration of Novel Reactivity and Transformation Pathways
As a strong phosphorus-centered nucleophile, this compound is highly effective in forming new phosphorus-carbon bonds. Its established reactivity involves reactions with various electrophiles, such as alkyl halides, to generate tertiary phosphines. wikipedia.org However, the full scope of its reactivity remains to be charted.
Future explorations should focus on uncovering novel transformation pathways:
Asymmetric Synthesis: Developing chiral variants or utilizing the phosphide (B1233454) in asymmetric reactions is a major frontier. Reactions with chiral electrophiles or the use of chiral additives could lead to the stereoselective synthesis of P-chiral phosphines, which are highly valuable as ligands in asymmetric catalysis. mdpi.com
Ring-Opening Reactions: Investigating the reactivity of this compound with strained cyclic compounds, such as epoxides, aziridines, and cyclopropanes. These reactions would provide direct routes to functionalized phosphines with diverse molecular architectures.
Reactions with Carbonyls and Imines: A systematic study of its addition to a wide range of aldehydes, ketones, and imines would yield α-hydroxyalkyl and α-aminoalkyl phosphine (B1218219) derivatives. These products have potential applications as ligands and in medicinal chemistry.
Transition Metal-Catalyzed Cross-Coupling: While the phosphide itself is a reagent, it can also serve as a precursor to phosphine ligands used in catalysis. researchgate.net Future work could explore its in-situ reaction with aryl or vinyl halides in the presence of a transition metal catalyst, potentially leading to novel one-pot procedures for synthesizing complex phosphines. For example, its reaction with 1,2-dichloroethylenes could stereospecifically produce new bidentate phosphine ligands. rsc.org
Integration of Lithium Phosphides into Advanced Functional Materials
The unique electronic and coordination properties of the phosphine moiety make it an attractive component for advanced functional materials. This compound can serve as a key building block for integrating these properties into larger systems.
Functional Polymers: The phosphide can act as an initiator for the anionic polymerization of monomers like styrenes or acrylates. This would produce polymers with a terminal diphenyl(phenylmethyl)phosphino group, which can be used for subsequent functionalization or for creating polymer-supported catalysts. researchgate.net Alternatively, it can be used as a reagent to functionalize pre-existing polymers containing electrophilic sites, thereby embedding phosphine units along the polymer chain. Such materials could find use as flame retardants, metal scavengers, or macromolecular ligands.
Solid-State Electrolytes and Battery Interfaces: While research into lithium phosphides for batteries has largely focused on inorganic compositions like Li₃P, organophosphorus compounds are gaining attention. mdpi.comumich.edu The reactivity of this compound could be harnessed to modify electrode surfaces or to participate in the formation of a stable solid electrolyte interphase (SEI) in lithium-ion batteries. The phosphorus center could enhance ionic conductivity or improve interfacial stability.
Luminescent Materials and Sensors: Tertiary phosphines can be converted into phosphine oxides, sulfides, or selenides, some of which exhibit interesting photophysical properties. By incorporating the diphenyl(phenylmethyl)phosphine group into conjugated organic molecules or polymers, it may be possible to develop new materials for organic light-emitting diodes (OLEDs) or chemosensors that respond to the presence of specific metal ions or analytes.
Computational Design and Prediction of New Phosphide Reactivity and Catalytic Activity
The high cost and effort associated with experimental chemistry make in-silico methods indispensable for guiding future research. Computational chemistry provides powerful tools to predict the behavior of this compound and to design new catalysts and materials based on its structure. rsc.orgnih.gov
Density Functional Theory (DFT) Studies: DFT calculations can provide deep insights into the electronic structure, molecular orbital energies (HOMO/LUMO), and reactivity of the phosphide. mdpi.comresearchgate.net These calculations can be used to model reaction mechanisms, predict the activation barriers for reactions with various electrophiles, and understand the thermodynamic and kinetic factors controlling product formation. This predictive power can help prioritize which novel reaction pathways are most promising for experimental investigation.
Machine Learning (ML) for Catalyst Screening: The properties of a phosphine ligand (e.g., steric bulk and electronic character) are critical to the performance of a transition metal catalyst. manchester.ac.uk By calculating these properties for the diphenyl(phenylmethyl)phosphine ligand, researchers can use existing ML models to predict its performance in various catalytic reactions, such as cross-coupling or hydrogenation. rsc.orgresearchgate.net
High-Throughput Virtual Screening: Future efforts can leverage a combination of DFT and ML to screen vast chemical spaces. umich.edusoton.ac.uk By computationally generating derivatives of this compound with different substituents, it is possible to rapidly predict their properties and identify candidates with enhanced reactivity, selectivity, or suitability for specific material applications, such as improved ionic conductivity in battery materials. mdpi.comacs.org This approach accelerates the discovery process, making research more efficient and targeted.
| Computational Method | Application Area for this compound | Predicted Outcomes & Insights |
|---|---|---|
| Density Functional Theory (DFT) | Reaction mechanism analysis | Transition state energies, reaction barriers, thermodynamic stability of products |
| DFT | Electronic structure analysis | HOMO/LUMO energies, charge distribution, prediction of nucleophilicity |
| Machine Learning (ML) | Catalyst performance prediction | Prediction of catalytic activity and selectivity in known reactions (e.g., Suzuki coupling) |
| Hybrid DFT/ML | High-throughput virtual screening | Identification of novel phosphide derivatives with optimized properties for materials or catalysis |
Q & A
Q. What methodological approaches are effective for synthesizing lithium diphenyl(phenylmethyl)phosphane via lithium-halogen exchange?
The synthesis of lithium diphenyl(phenylmethyl)phosphane via lithium-halogen exchange requires careful optimization of reaction conditions. For example, using n-BuLi for aryl lithium formation may result in incomplete conversion, as observed via faint TLC spots, suggesting the need for alternative bases like t-BuLi, which improved yields to 81% in related phosphane syntheses . Key considerations include:
- Reaction temperature control (e.g., -78°C for stability).
- Solvent selection (hexane or THF for lithium reagent compatibility).
- Monitoring intermediates by TLC or P NMR to detect unexpected byproducts, such as phosphane oxides (δ 27.9 ppm in P NMR) .
Q. Which spectroscopic techniques are critical for characterizing intermediates in diphenyl(phenylmethyl)phosphane synthesis?
- P NMR : Identifies phosphorus-containing intermediates (e.g., signals at δ 2.7–10.5 ppm for phosphanes vs. δ 27.9 ppm for oxides) .
- Elemental Analysis : Validates stoichiometry and purity, as demonstrated for [Li{PhPCHS(NtBu)}] .
- TLC : Tracks reaction progress but may require complementary methods due to low sensitivity for organolithium intermediates .
Advanced Research Questions
Q. How can enantioselectivity challenges in phosphane-mediated catalytic reactions be systematically addressed?
Enantioselectivity in reactions like the Michael addition of diphenyl phosphane to N-vinylimidazoles depends on ligand design and reaction conditions. For instance:
- Pincer catalysts (e.g., complex 28 ) achieved 96% enantiomeric excess (ee) with TMEDA, while bulkier substituents reduced selectivity .
- Methodological recommendations:
- Screen ligands with varied steric/electronic properties.
- Optimize additives (e.g., TMEDA) to stabilize transition states.
- Use high-resolution X-ray crystallography to correlate catalyst structure with ee outcomes .
Q. What experimental design principles are essential for evaluating the cytotoxicity of phosphane-containing metal complexes?
- Cell Line Selection : Use cancer (e.g., A549 lung carcinoma) and healthy cell lines to assess selectivity .
- Dose-Response Analysis : Measure IC values (e.g., Os(II) complexes with diphenyl(1-pyrenyl)phosphane showed lower toxicity than Ru(II) analogs) .
- Statistical Rigor : Report mean ± SD from triplicate experiments to ensure reproducibility .
- Mechanistic Studies : Combine fluorescence imaging (e.g., NBD-derived phosphanes) to track cellular uptake and membrane interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
